[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride
Description
[3-(1H-Imidazol-1-ylmethyl)phenyl]amine dihydrochloride is an organic compound featuring a phenyl ring substituted with an aminomethyl group linked to an imidazole moiety. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCBSQCHRZVAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-ylmethyl)aniline with hydrochloric acid. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Temperature: Room temperature to moderate heating.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Synthesis: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Interaction Studies: Investigating interactions with proteins and other biomolecules.
Medicine:
Drug Development:
Antimicrobial Activity: Studies on its antimicrobial properties against various pathogens.
Industry:
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Aromatic Ring Modifications
- [3-(1H-Pyrazol-1-yl)phenyl]amine Dihydrochloride ():
This analog replaces the imidazole ring with a pyrazole, altering electronic properties and hydrogen-bonding capacity. Pyrazole’s reduced basicity compared to imidazole may affect receptor binding in biological systems. The compound exhibits solubility in water and alcohol, similar to the target molecule . - Indole-Imidazole Hybrids (): Compounds like 77, 78, and 79 feature indole cores instead of phenyl groups.
Alkyl Chain and Substituent Effects
- [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine Dihydrochloride ():
The branched alkyl chain introduces steric hindrance, which may reduce membrane permeability compared to the phenyl-substituted target compound. This structural difference could influence pharmacokinetic properties such as bioavailability . - However, the absence of a dihydrochloride salt in this compound may limit its aqueous solubility relative to the target molecule .
Salt Form and Physicochemical Properties
Key Research Findings and Implications
- Salt Advantages : Dihydrochloride salts (e.g., ) generally improve solubility and stability, critical for formulation in drug development .
Biological Activity
[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring linked to a phenyl group, which is significant for its biological interactions. The dihydrochloride form enhances its solubility and bioavailability, making it more effective in various biological assays.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of imidazole derivatives, including this compound. Research indicates that compounds with imidazole moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0048 - 0.0195 mg/mL |
| Pseudomonas aeruginosa | 0.0048 - 0.137 mg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains, as demonstrated in a study where it showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and inhibition of specific signaling pathways.
A notable study demonstrated the ability of related imidazole compounds to induce cell cycle arrest in cancer cells, leading to decreased viability and increased apoptosis rates. The mechanism involves interaction with cellular receptors and enzymes that regulate growth and survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
These interactions are facilitated by the structural features of the imidazole and phenyl groups, which enhance binding affinity and specificity for biological targets .
Structure-Activity Relationships (SAR)
Research on SAR has identified key structural features that influence the biological activity of imidazole derivatives:
- Substituents on the Imidazole Ring : Variations in substituents can significantly alter antimicrobial potency.
- Linker Length : The distance between the imidazole and phenyl groups affects binding efficiency to target sites.
- Functional Groups : The presence of electron-withdrawing or donating groups can modulate biological activity by affecting electron density on the imidazole ring.
These insights are crucial for designing more potent derivatives with enhanced therapeutic profiles .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with MRSA infections demonstrated a significant reduction in bacterial load following treatment with imidazole derivatives, showcasing their potential as alternative therapies against resistant strains .
- Case Study 2 : In oncology research, a derivative of this compound was tested on human cancer cell lines, resulting in a marked decrease in cell viability and increased apoptosis compared to untreated controls .
Q & A
Basic: What are the optimized synthetic routes for [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride?
Methodological Answer:
The synthesis of imidazole-containing aromatic amines typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds, substituted aryl amines are reacted with imidazole derivatives under reflux conditions. A general protocol includes:
- Step 1: Reacting a substituted aryl halide (e.g., 4-chloro-2-phenylquinazoline) with 1-(3-aminopropyl)imidazole in a polar aprotic solvent (e.g., DMF) with a base like triethylamine (TEA) at room temperature for 4–6 hours .
- Step 2: Isolation via alkaline workup (e.g., 10% NaOH) and recrystallization using ice-cold water or ethanol.
- Step 3: Conversion to the dihydrochloride salt by treating the free base with HCl gas or concentrated HCl in an anhydrous solvent.
Key parameters affecting yield include reaction time, solvent choice, and stoichiometry of the imidazole derivative. Yields ≥80% have been reported for similar structures under optimized conditions .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Mass Spectrometry:
- ESI-MS in positive ion mode confirms the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula.
Advanced: How can computational modeling predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of receptors (e.g., EGFR kinase domain). Key parameters: Grid box centered on ATP-binding site, Lamarckian genetic algorithm with 50 runs .
- Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) and hydrogen-bond interactions with catalytic residues (e.g., Lys745 in EGFR) .
- ADMET Prediction:
- Tools like SwissADME predict pharmacokinetics: LogP ≤3 (moderate lipophilicity), CNS permeability (PSa ≤70 Ų), and cytochrome P450 interactions. Toxicity risks (e.g., hERG inhibition) are assessed via ProTox-II .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions:
- Dose-Response Validation:
- Orthogonal Assays:
- Confirm enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., Western blot for phosphorylated EGFR) .
Basic: What are the recommended handling and storage protocols?
Methodological Answer:
- Handling:
- Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation/contact; work in a fume hood with local exhaust ventilation .
- Storage:
- Spill Management:
- Neutralize with sodium bicarbonate, collect with inert absorbents (e.g., vermiculite), and dispose as hazardous waste .
Advanced: How to design structure-activity relationship (SAR) studies for imidazole derivatives?
Methodological Answer:
- Core Modifications:
- Pharmacophore Mapping:
- Identify critical moieties (e.g., amine group for H-bond donation, imidazole for π-π stacking) using MOE or Discovery Studio.
- Biological Testing:
- Prioritize analogs with >10-fold potency improvements in primary assays. Use SPR (surface plasmon resonance) to measure binding kinetics (KD) .
Advanced: What analytical methods ensure purity and stability of the compound?
Methodological Answer:
- HPLC Purity:
- Stability Testing:
Basic: How is the compound’s solubility and formulation optimized for in vivo studies?
Methodological Answer:
- Solubility Screening:
- Test in PBS (pH 7.4), 5% DMSO/saline, and cyclodextrin complexes. Use nephelometry for quantification.
- Formulation:
Advanced: How to evaluate the compound’s potential for off-target effects?
Methodological Answer:
- Kinase Profiling:
- Use panels like Eurofins KinaseProfiler™ to test against 100+ kinases at 1 µM. Focus on kinases with structural homology to the primary target .
- Transcriptomics:
Advanced: What strategies mitigate toxicity risks identified in preclinical studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
